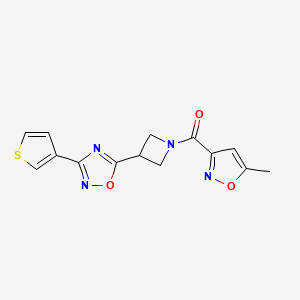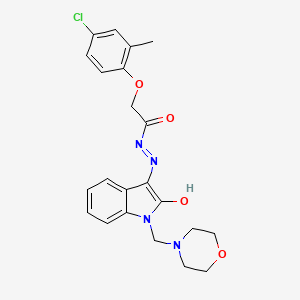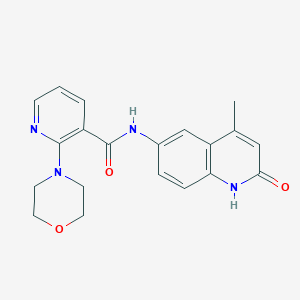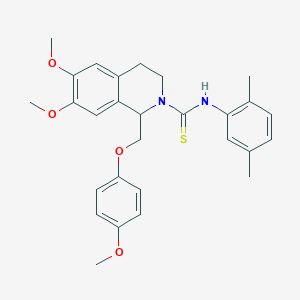
(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
The exact mass of the compound (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone' involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 5-methylisoxazole-3-carboxylic acid, which is then converted to 5-methylisoxazole-3-carboxylic acid hydrazide. The second intermediate is 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its corresponding acid chloride. The third intermediate is 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine, which is then reacted with the acid chloride to form the final product.
Starting Materials
5-methylisoxazole-3-carboxylic acid, hydrazine hydrate, thiophene-3-carboxylic acid, thionyl chloride, 1,2,4-oxadiazole, triethylamine, sodium bicarbonate, N,N-dimethylformamide, ethyl acetate, sodium hydroxide, acetic acid, acetic anhydride, methyl isobutyl ketone, magnesium sulfate, hexanes
Reaction
Step 1: Synthesis of 5-methylisoxazole-3-carboxylic acid hydrazide, 5-methylisoxazole-3-carboxylic acid is reacted with hydrazine hydrate in ethanol to form 5-methylisoxazole-3-carboxylic acid hydrazide., Step 2: Synthesis of 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid chloride, Thiophene-3-carboxylic acid is reacted with thionyl chloride in the presence of triethylamine to form the acid chloride. This is then reacted with 1,2,4-oxadiazole in the presence of triethylamine and sodium bicarbonate to form 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid chloride., Step 3: Synthesis of 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine, 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid chloride is reacted with 3-aminomethylazetidine in the presence of triethylamine and N,N-dimethylformamide to form 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine., Step 4: Synthesis of '(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone', 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine is reacted with 5-methylisoxazole-3-carboxylic acid hydrazide in the presence of sodium hydroxide and acetic acid to form the corresponding hydrazone. This is then reacted with acetic anhydride in the presence of sodium acetate and methyl isobutyl ketone to form the final product, '(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone'., Step 5: Purification, The final product is purified by recrystallization from ethyl acetate and hexanes, and dried over magnesium sulfate.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-4-11(16-20-8)14(19)18-5-10(6-18)13-15-12(17-21-13)9-2-3-22-7-9/h2-4,7,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJBGNMNZBQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2903164.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2903165.png)

![3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2903170.png)
![4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2903171.png)

![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2903174.png)
![3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2903175.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2903176.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2903177.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2903180.png)


